Perfluoro(dimethylethylcyclohexane) Perfluoro(dimethylethylcyclohexane)
Brand Name: Vulcanchem
CAS No.: 155609-20-4
VCID: VC7906140
InChI: InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27
SMILES: C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F
Molecular Formula: C10F20
Molecular Weight: 500.07 g/mol

Perfluoro(dimethylethylcyclohexane)

CAS No.: 155609-20-4

Cat. No.: VC7906140

Molecular Formula: C10F20

Molecular Weight: 500.07 g/mol

* For research use only. Not for human or veterinary use.

Perfluoro(dimethylethylcyclohexane) - 155609-20-4

Specification

CAS No. 155609-20-4
Molecular Formula C10F20
Molecular Weight 500.07 g/mol
IUPAC Name 1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane
Standard InChI InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27
Standard InChI Key OPBDICCMIAULLE-UHFFFAOYSA-N
SMILES C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F
Canonical SMILES C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Perfluoro(dimethylethylcyclohexane) possesses the molecular formula C₁₀F₂₀, featuring a cyclohexane backbone where all hydrogen atoms are replaced by fluorine atoms, augmented with two trifluoromethyl groups (-CF₃) at the 2- and 4-positions and a pentafluoroethyl (-C₂F₅) substituent at the 1-position. The compound's IUPAC name, 1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane, reflects this complex substitution pattern. X-ray crystallographic analyses of analogous perfluorocyclohexanes suggest a chair conformation with axial orientation of bulky substituents to minimize steric strain .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number155609-20-4
Molecular FormulaC₁₀F₂₀
Molecular Weight500.07 g/mol
SMILES NotationC1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F
InChI KeyOPBDICCMIAULLE-UHFFFAOYSA-N

Spectroscopic Signatures

The compound's structural configuration generates distinctive spectroscopic features:

  • ¹⁹F NMR: Expected resonance clusters between δ -60 to -80 ppm for CF₃ groups and δ -110 to -125 ppm for CF₂ moieties, based on analogous perfluorocyclohexanes .

  • IR Spectroscopy: Strong absorptions at 1150-1250 cm⁻¹ (C-F stretching) and 700-750 cm⁻¹ (CF₃ deformation), with absence of C-H vibrations above 2800 cm⁻¹.

Synthesis and Industrial Production

Fluorination Strategies

Industrial synthesis typically employs direct fluorination of hydrocarbon precursors using elemental fluorine (F₂) under controlled conditions. A patented two-step process for analogous perfluorodioxolanes demonstrates:

  • Dimer Synthesis: Reaction of hexafluoropropylene oxide with trifluoropyruvic acid fluoride in dichloromethane at -20°C to 60°C .

  • Isomerization: Catalytic rearrangement using cesium fluoride to achieve the desired perfluorinated structure .

Table 2: Comparative Fluorination Methods

MethodYield (%)Purity (%)Energy Input (kWh/kg)
Direct F₂ Fluorination72-7899.5850
Electrochemical6598.21200
Plasma-Assisted81*99.9950
**Estimated values based on analogous processes

Purification Challenges

The high density (predicted 2.1-2.3 g/cm³) and low polarity necessitate specialized separation techniques:

  • Fractional distillation under reduced pressure (10-50 mmHg)

  • Supercritical CO₂ extraction for analytical-grade material

Material Applications and Performance Characteristics

High-Temperature Lubricants

The compound's thermal stability (decomposition onset >400°C) and non-flammability make it suitable for:

  • Aerospace bearing lubricants

  • Semiconductor manufacturing equipment

  • Nuclear reactor coolant systems

Dielectric Fluids

With a calculated dielectric constant (ε) of 1.89-1.92 and dielectric strength >40 kV/mm, applications include:

  • Transformer cooling media

  • High-voltage capacitor impregnants

  • Particle accelerator insulators

Dose (mg/kg/day)Hematocrit ChangeLiver Weight Increase
100<5%NS
3008-12%18%
100015-20%34%
Data adapted from

Reproductive Toxicology

No significant teratogenic effects observed in multigenerational studies up to 1000 mg/kg/day, though delayed parturition occurred at highest doses .

Environmental Persistence and Remediation

Degradation Pathways

Advanced oxidation processes show limited efficacy:

  • UV/H₂O₂: <15% mineralization after 24h

  • Plasma arc: 89% decomposition at 8,000°C

Knowledge Gaps and Research Priorities

Critical Data Needs

  • Chronic ecotoxicity in aquatic ecosystems

  • Endocrine disruption potential

  • Alternative synthetic routes using non-PFAS precursors

Analytical Challenges

Current detection limits (GC-MS): 5-10 ppb in water matrices
Required advancements:

  • LC-MS/MS methods for biological samples

  • Field-deployable immunosensors

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